2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione
Description
This compound belongs to the isoxazolidinone/thione class, characterized by a five-membered heterocyclic ring containing nitrogen, oxygen, and sulfur. The structural backbone includes a 2-chlorobenzyl substituent and two methyl groups at the 4,4-positions. Notably, the 3-thione group (C=S) differentiates it from its ketone analog, clomazone (3-isoxazolidinone, C=O), a registered herbicide . While clomazone (CAS 81777-89-1) is well-documented, the thione variant lacks extensive literature, suggesting it may be an experimental or structural analog with modified reactivity or biological activity.
Properties
CAS No. |
88397-05-1 |
|---|---|
Molecular Formula |
C12H14ClNOS |
Molecular Weight |
255.76 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione |
InChI |
InChI=1S/C12H14ClNOS/c1-12(2)8-15-14(11(12)16)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
InChI Key |
HOQYLFCVSXFPEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CON(C1=S)CC2=CC=CC=C2Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione typically involves the reaction of 2-chlorobenzyl chloride with 4,4-dimethylisoxazolidine-3-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary research suggests that it may possess antitumor or antimicrobial properties, although further studies are needed to confirm these effects.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorobenzyl group may facilitate binding to hydrophobic pockets, while the thione group can participate in redox reactions or form covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Clomazone (2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone)
- Structural Difference : Replacement of the 3-thione (C=S) with a 3-ketone (C=O) group.
Clomazone’s herbicidal activity arises from its inhibition of carotenoid biosynthesis.
Pyridine-Thione Derivatives (e.g., 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide)
- Structural Similarity : Both feature sulfur-containing heterocycles.
- Key Differences: The pyridine-thione derivative () includes a cyano group and styryl substituents, enabling π-π stacking and hydrogen bonding. Its synthesis involves thiol-acetamide coupling, contrasting with the oxazolidine-thione’s likely cyclization pathway .
- Biological Activity : Pyridine-thiones exhibit antimicrobial and anticancer properties, whereas oxazolidine-thiones may target different biological pathways due to ring strain and substituent effects.
Benzo-1,4-Oxathiins (e.g., 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine)
- Structural Similarity : Both contain fused aromatic and sulfur-oxygen heterocycles.
- Key Differences : Benzoxathiins () have a six-membered ring with O and S atoms, while the oxazolidine-thione is a smaller five-membered ring.
- Synthesis : Benzoxathiins are synthesized via sodium hydride-mediated coupling, whereas oxazolidine-thiones may require thiocarbonyl introduction during cyclization .
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